6-Bromo-5-fluoropyrimidin-4-amine
Description
6-Bromo-5-fluoropyrimidin-4-amine is a halogenated pyrimidine derivative characterized by a bromine atom at position 6, fluorine at position 5, and an amine group at position 2. Pyrimidines are critical scaffolds in medicinal chemistry due to their role in nucleic acids and enzyme inhibition. The bromine and fluorine substituents enhance electrophilic reactivity and metabolic stability, making this compound valuable in drug discovery, particularly for kinase inhibitors and antiviral agents .
Properties
Molecular Formula |
C4H3BrFN3 |
|---|---|
Molecular Weight |
191.99 g/mol |
IUPAC Name |
6-bromo-5-fluoropyrimidin-4-amine |
InChI |
InChI=1S/C4H3BrFN3/c5-3-2(6)4(7)9-1-8-3/h1H,(H2,7,8,9) |
InChI Key |
BLCZUZQFAVZNKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)Br)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-fluoropyrimidin-4-amine typically involves the halogenation of pyrimidine derivatives. One common method is the bromination of 5-fluoropyrimidin-4-amine using N-bromosuccinimide (NBS) in an organic solvent like acetonitrile. The reaction is usually carried out at room temperature with stirring for a few hours .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5-fluoropyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.
Organic Solvents: Acetonitrile, dichloromethane, and others are commonly used.
Major Products:
Substituted Pyrimidines: Resulting from nucleophilic substitution reactions.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
6-Bromo-5-fluoropyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Serves as an intermediate in the development of bioactive compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluoropyrimidin-4-amine is primarily related to its ability to participate in various chemical reactions. In biological systems, it can interact with enzymes and receptors, potentially inhibiting their activity. The presence of halogen atoms enhances its binding affinity to molecular targets, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
4,6-Dichloro-5-methoxypyrimidine ()
- Structure : Chlorine (positions 4 and 6), methoxy (position 5).
- Key Differences: Electron-Withdrawing Effects: Chlorine atoms increase electrophilicity compared to bromine/fluorine in the target compound.
- Applications : Methoxy groups often enhance solubility but reduce reactivity compared to halogens.
5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine ()
- Structure : Bromine (position 5), chlorine (position 6), methylthio (position 2), amine (position 4).
- Reactivity: Thioether groups are susceptible to oxidation, unlike the stable C-F bond in the target compound .
5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidin-2-amine ()
- Structure : Bromine (position 5), chlorine (position 4), trifluoromethyl (position 6), amine (position 2).
- Substituent Positioning: Chlorine at position 4 vs. fluorine at position 5 in the target compound alters electronic distribution .
N-(2-fluorophenyl)-5-[(4-ethoxyanilino)methyl]-6-methyl-2-phenylpyrimidin-4-amine ()
- Structure: Fluorophenyl (position 4), ethoxyanilino-methyl (position 5), methyl (position 6).
- Key Differences: Hydrogen Bonding: N–H···N and C–H···O interactions drive crystal packing, unlike halogen-dominated interactions in the target compound. Biological Relevance: Bulky substituents (e.g., ethoxyanilino) may improve target specificity but reduce synthetic accessibility .
Physicochemical Properties and Reactivity
Comparative Table
| Compound Name | Molecular Weight | Key Substituents | Solubility (Predicted) | Reactivity Highlights |
|---|---|---|---|---|
| 6-Bromo-5-fluoropyrimidin-4-amine | 206.02 g/mol | Br (C6), F (C5), NH2 (C4) | Moderate (polar aprotic solvents) | High electrophilicity at C4/C5/C6 |
| 4,6-Dichloro-5-methoxypyrimidine | 193.00 g/mol | Cl (C4/C6), OCH3 (C5) | Low (non-polar solvents) | Oxidative susceptibility of OCH3 |
| 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine | 254.54 g/mol | Br (C5), Cl (C6), SCH3 (C2) | Low (lipophilic) | Thioether oxidation to sulfone |
| 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidin-2-amine | 294.44 g/mol | Br (C5), Cl (C4), CF3 (C6) | Very low | High stability due to CF3 |
Biological Activity
6-Bromo-5-fluoropyrimidin-4-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of bromine and fluorine substituents, which may enhance its interaction with biological targets.
The molecular formula of 6-Bromo-5-fluoropyrimidin-4-amine is , with a molecular weight of approximately 196.99 g/mol. The IUPAC name reflects its structural characteristics, which include a bromine atom at position 6 and a fluorine atom at position 5 of the pyrimidine ring.
| Property | Value |
|---|---|
| Molecular Formula | C4H3BrFN3 |
| Molecular Weight | 196.99 g/mol |
| IUPAC Name | 6-Bromo-5-fluoropyrimidin-4-amine |
| SMILES | BrC1=C(NC(=N1)N)C(F)=N |
Biological Activity
Recent studies have highlighted the biological activity of 6-Bromo-5-fluoropyrimidin-4-amine, particularly its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth. The mechanism of action is believed to involve interference with nucleic acid synthesis, which is crucial for bacterial replication .
Anticancer Potential
In the context of cancer research, 6-Bromo-5-fluoropyrimidin-4-amine has been evaluated for its antiproliferative effects on several cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, potentially through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Case Study: Anticancer Activity
A notable study involved the evaluation of 6-Bromo-5-fluoropyrimidin-4-amine against human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited an IC50 value in the micromolar range, indicating significant cytotoxicity. The study suggested that the presence of fluorine enhances the compound's ability to penetrate cell membranes, thereby increasing its effectiveness against tumor cells .
The precise mechanism by which 6-Bromo-5-fluoropyrimidin-4-amine exerts its biological effects involves multiple pathways:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in nucleotide synthesis.
- Induction of Apoptosis : By promoting oxidative stress within cells, it triggers apoptotic pathways leading to cell death.
- Interference with DNA Replication : The structural similarity to nucleobases allows it to incorporate into DNA, disrupting replication processes.
Comparative Analysis
When compared to similar compounds, such as other halogenated pyrimidines, 6-Bromo-5-fluoropyrimidin-4-amine demonstrates unique biological properties attributed to its specific halogen substitutions. This uniqueness can be summarized as follows:
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| 6-Bromo-5-fluoropyrimidin-4-amine | Significant | Moderate to High | Enzyme inhibition, apoptosis induction |
| 5-Chloro-pyrimidin-4-amine | Moderate | Low | Primarily enzyme inhibition |
| 6-Iodo-pyrimidin-4-amine | Low | Moderate | DNA intercalation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
